molecular formula C9H10BrFO2 B14755590 1-Bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene

1-Bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene

Katalognummer: B14755590
Molekulargewicht: 249.08 g/mol
InChI-Schlüssel: LRONQAOHBZSPSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring, along with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Methylation: The addition of a methyl group to the benzene ring.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. The methoxymethoxylation step often involves the use of methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms and methoxymethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-3-fluoro-4-methoxybenzene
  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
  • 1-Fluoro-4-methoxybenzene

Uniqueness

1-Bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the methoxymethoxy group, makes it a versatile intermediate for various synthetic applications.

Eigenschaften

Molekularformel

C9H10BrFO2

Molekulargewicht

249.08 g/mol

IUPAC-Name

1-bromo-3-fluoro-4-(methoxymethoxy)-2-methylbenzene

InChI

InChI=1S/C9H10BrFO2/c1-6-7(10)3-4-8(9(6)11)13-5-12-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

LRONQAOHBZSPSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1F)OCOC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.